(Bicyclo(2.2.1)hept-5-en-2-yl)methyl 2-chloroacrylate
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Overview
Description
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester is a chemical compound with the molecular formula C11H15ClO2. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester typically involves the esterification of 2-Propenoic acid, 2-chloro- with bicyclo[2.2.1]hept-5-en-2-ylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced esters.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium hydroxide, leading to the formation of substituted esters.
Scientific Research Applications
2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-Propenoic acid, which can then interact with cellular components. The bicyclo[2.2.1]heptane ring system may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester include:
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: This compound has a similar bicyclo[2.2.1]heptane ring system but lacks the chloro group.
Bicyclo[2.2.1]heptane, 2-chloro-, exo-: This compound has a similar bicyclo[2.2.1]heptane ring system with a chloro group but differs in its ester functionality.
The uniqueness of 2-Propenoic acid, 2-chloro-, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester lies in its combination of the chloro group and the bicyclo[2.2.1]heptane ring system, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
71989-91-8 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C11H13ClO2/c1-7(12)11(13)14-6-10-5-8-2-3-9(10)4-8/h2-3,8-10H,1,4-6H2 |
InChI Key |
PFQSCQIOIBUJSC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCC1CC2CC1C=C2)Cl |
Origin of Product |
United States |
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